molecular formula C17H21N3O3S B4949036 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B4949036
M. Wt: 347.4 g/mol
InChI Key: NYRMXVVCCGVZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide, also known as EPAG, is a chemical compound that has been synthesized for its potential use in scientific research. EPAG is a small molecule that has shown promise in its ability to modulate certain biological pathways, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide is not fully understood, but it is believed to involve the inhibition of specific protein kinases. This inhibition leads to downstream effects on various cellular pathways, including those involved in cell proliferation, survival, and metabolism. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to have a selective effect on certain kinases, making it a potentially useful tool for studying the function of these enzymes in cells.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to have a variety of biochemical and physiological effects in cells. In addition to its ability to inhibit specific protein kinases, N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to modulate other cellular pathways, including those involved in autophagy and apoptosis. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases characterized by chronic inflammation.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cells and tissues, allowing for easy manipulation of cellular pathways. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has also been shown to have a selective effect on certain protein kinases, making it a useful tool for studying the function of these enzymes in cells. However, there are also limitations to the use of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide. One area of interest is the compound's potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide in inhibiting the growth of cancer cells in vivo. Another area of interest is the compound's anti-inflammatory effects, which could make it a potential therapeutic agent for diseases characterized by chronic inflammation. Finally, more research is needed to fully understand the mechanism of action of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide and its potential side effects, in order to better evaluate its potential as a tool for scientific research.

Synthesis Methods

The synthesis of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N-(3-pyridinylmethyl)glycine to form an intermediate product. This intermediate is then reacted with diethylamine and acetic anhydride to produce the final product, N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide. The synthesis of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been well-documented in the scientific literature, and the compound is readily available for research purposes.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been studied for its potential use in a variety of scientific applications. One area of research has focused on the compound's ability to modulate the activity of certain enzymes, such as protein kinases. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell proliferation and survival. This inhibition of kinase activity has led to interest in N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide as a potential anti-cancer agent.

properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-8-6-14(2)7-9-16)13-17(21)19-12-15-5-4-10-18-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRMXVVCCGVZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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